Nor Doxepin-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

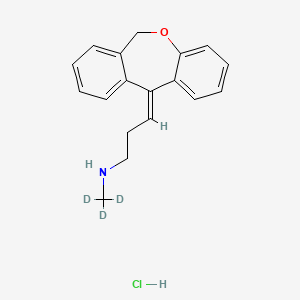

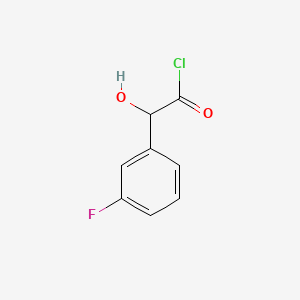

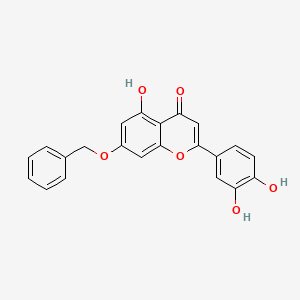

Nor Doxepin-d3 Hydrochloride is a stable isotope labelled, impurity, and metabolite . It is a labelled analogue of Nordoxepin Hydrochloride, which is a metabolite of Doxepin . Doxepin is a tricyclic antidepressant used to treat major depressive disorder .

Molecular Structure Analysis

The molecular formula of this compound is C18 2H3 H16 N O . Cl H . The molecular weight is 304.83 . The structure of the compound includes a 6H-Benzo [c] 2benzoxepin-11-ylidene .Scientific Research Applications

Overview of Tricyclic Antidepressants in Chronic Pain Syndromes

Tricyclic antidepressants, including doxepin hydrochloride, play a significant role in the management of fibromyalgia and chronic pain syndromes. Their efficacy is not only attributed to their pharmacologic characteristics and mechanisms of action but also to their impact on lifestyle alterations, such as physical reconditioning and exercise, which are essential for a successful outcome in management. These findings emphasize the multifaceted approach required in chronic pain management, where medication, lifestyle changes, and behavioral modifications are integral parts of therapy (Godfrey, 1996).

Cardiovascular Effects and Clinical Use

Doxepin's cardiovascular effects have been closely studied due to its lesser impact compared to other tricyclic antidepressants. This makes doxepin a recommended treatment option for depression in cardiac patients and the elderly, highlighting its safety profile in populations at risk of cardiovascular complications. Such research underscores the importance of choosing antidepressants based on their cardiovascular safety profiles, especially in vulnerable patient groups (Luchins, 1983).

Pharmacological Profile and Therapeutic Efficacy

Doxepin's pharmacological properties and its therapeutic efficacy, particularly in depression with sleep disturbances, offer a unique advantage over other antidepressants. Its sedative properties, combined with fewer side effects, make it a viable option for patients where sleep disturbances coexist with depression. This highlights the critical role of pharmacodynamic studies in guiding medication selection tailored to patient-specific symptoms and needs (Finder et al., 1977).

Application in Dermatological Conditions

Low-dose doxepin has shown potential efficacy in managing pruritus associated with allergic cutaneous reactions, offering an alternative for patients unresponsive to conventional antihistamines. This application demonstrates doxepin's versatility beyond its antidepressant effects, providing valuable options for dermatological conditions where pruritus is a significant concern (Smith & Corelli, 1997).

Mechanism of Action

Target of Action

Nor Doxepin-d3 Hydrochloride, also known as Nordoxepin, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It primarily targets the central nervous system’s biogenic amine reuptake, specifically norepinephrine and serotonin at synaptic nerve terminals . These neurotransmitters play crucial roles in mood regulation, with their imbalance often linked to depression and anxiety disorders .

Mode of Action

Nordoxepin acts by increasing the synaptic concentration of serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake by the presynaptic neuronal membrane . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and thereby exerting its antidepressant and anxiolytic effects .

Biochemical Pathways

The biochemical pathways affected by Nordoxepin primarily involve the reuptake of norepinephrine and serotonin. By inhibiting their reuptake, Nordoxepin increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced anxiety .

Pharmacokinetics

Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers . Both doxepin and nordoxepin are also transformed into glucuronide conjugates . The elimination half-life of nordoxepin is approximately 31 hours, which is almost twice that of doxepin .

Result of Action

The result of Nordoxepin’s action is an improvement in the symptoms of depression and anxiety. By increasing the synaptic concentration of serotonin and norepinephrine, Nordoxepin enhances mood regulation, reduces feelings of sadness, and decreases anxiety .

Action Environment

The action of Nordoxepin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as those affecting the activity of CYP2C19 and CYP2D6 enzymes, can significantly influence the pharmacokinetics and pharmacodynamics of Nordoxepin . Therefore, the patient’s environment, including their genetic makeup and any concurrent medications, should be considered when prescribing this medication.

properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-KJVDRLPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)